Cas no 1706749-69-0 (2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one)

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a boronate ester derivative of isoquinoline, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include high stability under ambient conditions and compatibility with a wide range of reaction conditions, facilitating efficient aryl-aryl bond formation. The tetramethyl dioxaborolane moiety enhances solubility in organic solvents, improving handling and reaction efficiency. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of heterocyclic frameworks is required. Its well-defined reactivity profile makes it a reliable choice for synthesizing complex molecular architectures.
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one structure
1706749-69-0 structure
Product name:2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
CAS No:1706749-69-0
MF:C16H20BNO3
MW:285.145904541016
MDL:MFCD22380543
CID:5580466

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Isoquinolinone, 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
    • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-6-boronic Acid Pinacol Ester
    • MDL: MFCD22380543
    • Inchi: 1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-7-13-11(10-12)8-9-18(5)14(13)19/h6-10H,1-5H3
    • InChI Key: HEQORDWDHUJCNR-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(B3OC(C)(C)C(C)(C)O3)C=C2)C=CN1C

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 447.2±45.0 °C(Predicted)
  • pka: -2.26±0.70(Predicted)

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D208634-1g
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
1706749-69-0 95%
1g
$865 2024-08-03
TRC
M198570-250mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
1706749-69-0
250mg
630.00 2021-08-04
Enamine
EN300-7444765-0.05g
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one
1706749-69-0 95%
0.05g
$186.0 2024-05-23
Enamine
EN300-7444765-10.0g
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one
1706749-69-0 95%
10.0g
$3438.0 2024-05-23
Enamine
EN300-7444765-0.1g
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one
1706749-69-0 95%
0.1g
$277.0 2024-05-23
Enamine
EN300-7444765-0.5g
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one
1706749-69-0 95%
0.5g
$624.0 2024-05-23
TRC
M198570-100mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
1706749-69-0
100mg
$190.00 2023-05-18
TRC
M198570-1g
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
1706749-69-0
1g
$1499.00 2023-05-18
eNovation Chemicals LLC
D208634-1g
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
1706749-69-0 95%
1g
$865 2025-02-24
TRC
M198570-500mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
1706749-69-0
500mg
$ 800.00 2023-09-07

Additional information on 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

Introduction to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS No. 1706749-69-0)

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1706749-69-0, represents a convergence of advanced synthetic methodologies and potential therapeutic applications. The molecular structure of this compound incorporates a tetramethyl-substituted dioxaborolane moiety linked to an isoquinolinone backbone, which endows it with unique reactivity and biological properties. The isoquinolinone scaffold is particularly noteworthy in medicinal chemistry due to its presence in numerous bioactive natural products and drug candidates.

The tetramethyl-substituted dioxaborolane component is a key feature of this molecule, serving as an effective handle for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in the construction of complex organic molecules and has been widely utilized in the synthesis of pharmaceuticals and agrochemicals. The borylated isoquinolinone derivative can be further functionalized to produce a diverse array of analogs with tailored biological activities. Such modifications are essential for optimizing drug-like properties, including solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on isoquinolinone derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, isoquinolinones have shown promise as inhibitors of enzymes involved in cancer progression, such as kinases and tyrosine phosphatases. The methyl-substituent at the 2-position of the isoquinolinone ring may play a critical role in modulating the compound's interactions with biological targets. This substitution pattern can influence electronic properties and steric hindrance, thereby affecting binding affinity and selectivity.

The dioxaborolane moiety is particularly interesting because it provides a convenient entry point for palladium-catalyzed cross-coupling reactions. These reactions are cornerstone techniques in modern organic synthesis and have enabled the rapid construction of complex molecular architectures. The use of tetramethyl-substituted dioxaborolanes enhances the stability of the boronate ester under various reaction conditions, making it a preferred reagent for large-scale syntheses. This stability is crucial for industrial applications where robust synthetic routes are required.

Recent advancements in medicinal chemistry have highlighted the importance of boron-containing heterocycles in drug discovery. Boronate esters and related compounds have been incorporated into several FDA-approved drugs due to their ability to form stable complexes with biological targets. For example, bortezomib (a proteasome inhibitor used in cancer therapy) contains a boronic acid moiety that interacts with its target enzyme. The structural features of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one suggest that it could serve as a valuable scaffold for developing novel therapeutic agents.

The synthesis of this compound involves multiple steps that showcase the ingenuity of modern synthetic organic chemistry. The introduction of the tetramethyl-substituted dioxaborolane group requires careful control over reaction conditions to ensure high yield and purity. Transition metal catalysis plays a pivotal role in these transformations, particularly in facilitating borylation reactions. The development of efficient catalytic systems has been a major focus of research in synthetic chemistry over the past decade.

The potential applications of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for materials science applications as well. For instance, boron-containing heterocycles have been explored as components in organic electronic devices due to their ability to modulate charge transport properties. While this area is still under exploration, it represents an exciting frontier for future research.

In conclusion,2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS No. 1706749-69-0) is a versatile compound with significant potential in both academic research and industrial applications. Its structural complexity and functional diversity make it a valuable tool for synthetic chemists seeking to develop novel bioactive molecules. As our understanding of molecular interactions continues to evolve,tetramethyl-substituted dioxaborolanes will likely remain at the forefront of drug discovery efforts.

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